2-Acetoxy-1,5-dibromopentane
Overview
Description
2-Acetoxy-1,5-dibromopentane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as ADBP, and it is a member of the bromoalkane family. The compound is synthesized through a simple process that involves the reaction of 1,5-dibromopentane with acetic anhydride. ADBP has been used in various scientific studies due to its ability to inhibit enzymes and other biological processes.
Mechanism Of Action
ADBP works by inhibiting the activity of enzymes and other biological processes. The compound binds to the active site of the enzyme, preventing it from carrying out its normal function. ADBP is a competitive inhibitor, which means that it competes with the substrate for the active site of the enzyme. This competition leads to a decrease in the activity of the enzyme, which can have various biological effects.
Biochemical And Physiological Effects
ADBP has various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. ADBP has also been shown to inhibit the activity of butyrylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
Advantages And Limitations For Lab Experiments
ADBP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. ADBP is also stable and can be stored for long periods without degradation. However, ADBP is a toxic compound and must be handled with care. The compound can also be expensive, depending on the source of the chemicals used in the synthesis.
Future Directions
There are several future directions for the use of ADBP in scientific research. One potential use of ADBP is in the treatment of Alzheimer's disease. ADBP has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. This increase in acetylcholine could potentially slow the progression of Alzheimer's disease. Another potential use of ADBP is in the development of new drugs. ADBP has been used as a starting point for the development of new inhibitors of enzymes and other biological processes. Finally, ADBP could be used in the development of new diagnostic tools. The compound could be used as a tracer in imaging studies, allowing researchers to visualize the activity of enzymes and other biological processes in vivo.
Conclusion:
In conclusion, ADBP is a unique chemical compound that has been widely used in scientific research. The compound has been shown to inhibit enzymes and other biological processes, leading to various biochemical and physiological effects. ADBP has several advantages and limitations for lab experiments and has several potential future directions for use in scientific research.
Scientific Research Applications
ADBP has been widely used in scientific research due to its unique properties. The compound has been used as an inhibitor of various enzymes and biological processes. ADBP has been used to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, ADBP can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. ADBP has also been used to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, ADBP can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
properties
IUPAC Name |
1,5-dibromopentan-2-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIHIAAGUSENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCCBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336956 | |
Record name | 2-Acetoxy-1,5-dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-1,5-dibromopentane | |
CAS RN |
205180-51-4 | |
Record name | 2-Acetoxy-1,5-dibromopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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